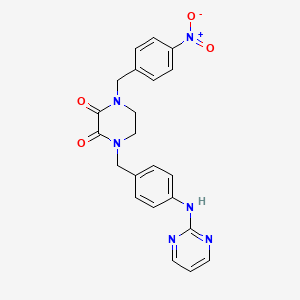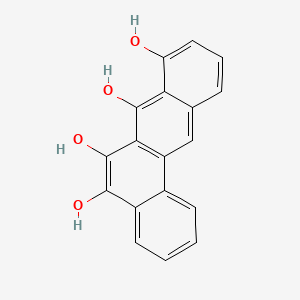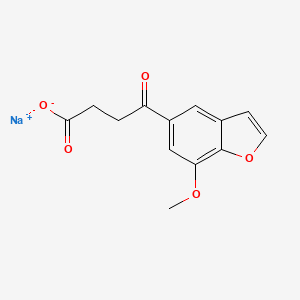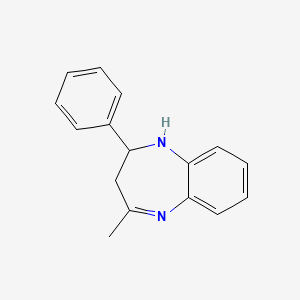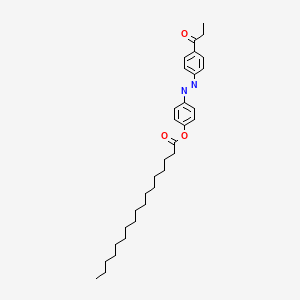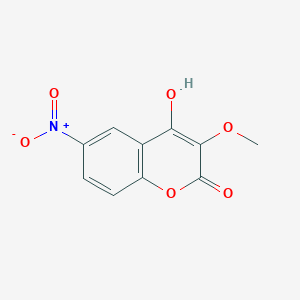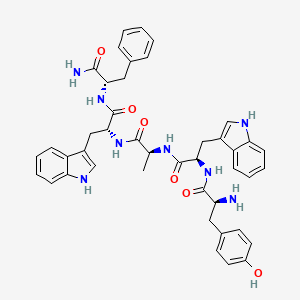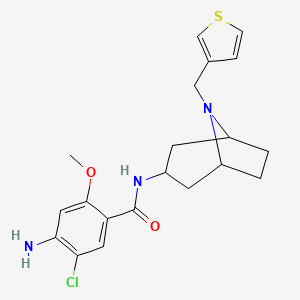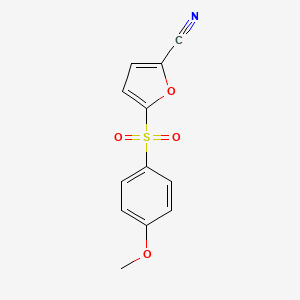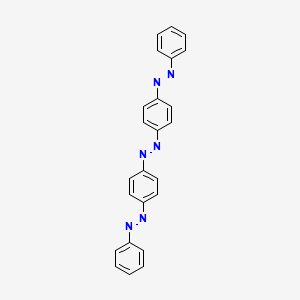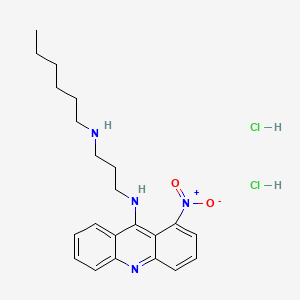![molecular formula C10H15ClO B14449791 Bicyclo[4.2.1]nonane-1-carbonyl chloride CAS No. 79635-02-2](/img/structure/B14449791.png)
Bicyclo[4.2.1]nonane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.1]nonane-1-carbonyl chloride: is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[421]nonane framework with a carbonyl chloride functional group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]nonane-1-carbonyl chloride can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,3,5-cycloheptatriene with suitable alkynes in the presence of a cobalt (I) catalyst. This reaction forms bicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to introduce the carbonyl chloride group .
Another method involves the trapping of cyclooctatetraene diene with one-carbon bis-electrophiles, such as dimethylcarbamoyl chloride, followed by subsequent transformations to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.1]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bicyclic framework can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl chloride group.
Applications De Recherche Scientifique
Bicyclo[4.2.1]nonane-1-carbonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.1]nonane-1-carbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or material properties.
Comparaison Avec Des Composés Similaires
Bicyclo[4.2.1]nonane-1-carbonyl chloride can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and functionalization, often used in asymmetric catalysis and as a molecular scaffold.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique structural properties and applications in materials science.
The uniqueness of bicyclo[42
Propriétés
Numéro CAS |
79635-02-2 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
bicyclo[4.2.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-2-1-3-8(7-10)4-6-10/h8H,1-7H2 |
Clé InChI |
SROAGHLVZZETEH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCC(C1)C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


